1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[(2-methoxyanilino)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)13-8-14-11(15)6-7-12(14)16/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIXXYPECGJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione typically involves the reaction of 2-methoxyaniline with a suitable pyrrolidine-2,5-dione precursor. One common method includes the use of a Mannich reaction, where 2-methoxyaniline, formaldehyde, and pyrrolidine-2,5-dione are reacted under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-{[(2-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to form the corresponding diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 1-{[(2-Hydroxyphenyl)amino]methyl}pyrrolidine-2,5-dione.
Reduction: 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione is its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan and is implicated in various cancers by promoting immune tolerance. Inhibition of IDO1 can enhance T-cell responses against tumors, making this compound a candidate for cancer immunotherapy .
Case Study: IDO1 Inhibition
A study published in 2015 outlines the synthesis and evaluation of various pyrrolidine-2,5-dione derivatives as IDO1 inhibitors. The results indicated that certain derivatives demonstrated significant inhibitory activity against IDO1, suggesting potential for development into therapeutic agents for cancer treatment .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways and cytokine production, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Study: Anti-inflammatory Activity
A recent study explored the synthesis of amidrazone-derived pyrrole-2,5-dione derivatives and their anti-inflammatory effects. The findings revealed that these compounds could significantly reduce inflammation markers in vitro, demonstrating their potential as anti-inflammatory agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrrolidine derivatives have been shown to possess activity against various bacterial strains, which could lead to new antibiotic formulations.
Case Study: Antimicrobial Efficacy
In a comparative study on the antimicrobial activities of different pyrrolidine derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antimicrobial therapies .
Table 1: Summary of Pharmacological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | IDO1 inhibition | |
| Anti-inflammatory | Cytokine modulation | |
| Antimicrobial | Disruption of bacterial metabolism |
Table 2: Case Studies Overview
| Study Focus | Findings | Year |
|---|---|---|
| IDO1 Inhibition | Significant inhibitory activity observed | 2015 |
| Anti-inflammatory | Reduction in inflammation markers | 2022 |
| Antimicrobial | Notable activity against bacterial strains | 2022 |
Mechanism of Action
The mechanism of action of 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Pharmacological and Functional Insights
- Antimicrobial Activity: The target compound and its pyridine-substituted analog (1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione) exhibit moderate activity against Escherichia coli, Salmonella typhi, and Aspergillus spp. The methoxy group in the target compound may enhance membrane penetration, while pyridine derivatives benefit from increased solubility and hydrogen-bonding capacity .
- Anticonvulsant Potential: Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione inhibit GABA-transaminase (IC₅₀: 5.2 mM), surpassing reference drugs like vigabatrin. The bulky aryloxy substituents likely improve target binding compared to smaller aminomethyl groups .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups: Methoxy and amino groups enhance interactions with biological targets via hydrogen bonding and electron donation. For example, 1-(2-aminophenyl)pyrrolidine-2,5-dione (CAS 1012-81-3) exhibits altered solubility and basicity due to the ortho-amine group .
- Steric Effects: Bulky substituents (e.g., 4-bromophenyloxy) in anticonvulsant derivatives improve enzyme inhibition but may reduce bioavailability. Smaller groups like aminomethyl balance activity and pharmacokinetics .
Biological Activity
1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in recent years for its potential biological activities. This compound's structure suggests various pharmacological properties, including anticancer and antimicrobial activities. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure
The molecular formula of this compound is C12H14N2O3. The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. The following points summarize key findings:
- Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells showed that certain pyrrolidine derivatives reduced cell viability significantly. For instance, compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments .
- Cytotoxicity Assessment : A study compared the cytotoxic effects of these compounds against both cancerous and non-cancerous cells. The results indicated that while some compounds effectively targeted cancer cells, they also had minimal cytotoxic effects on normal cells, suggesting a degree of selectivity .
- Structure-Activity Relationship (SAR) : The biological activity was found to be structure-dependent. Modifications in the molecular structure led to variations in anticancer efficacy. Compounds containing specific substituents demonstrated enhanced activity against cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Pathogen Testing : Research indicated that derivatives were effective against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The compounds were screened against various resistant bacterial strains, showcasing their potential as antimicrobial agents .
- Mechanism of Action : The exact mechanisms through which these compounds exert their antimicrobial effects remain under investigation. However, the presence of specific functional groups in their structure appears to play a crucial role in their activity against resistant strains .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of pyrrolidine and tested their efficacy against A549 cells. The compound with the most promising results reduced cell viability to 66% compared to untreated controls after 24 hours of exposure at a concentration of 100 µM . This study highlighted the potential for developing new anticancer therapies based on pyrrolidine derivatives.
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of these compounds against Klebsiella pneumoniae and Escherichia coli. Results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, particularly those with specific hydrophobic substituents . This finding suggests a pathway for developing new antibiotics targeting resistant bacterial strains.
Data Table
| Compound Name | Molecular Formula | Anticancer Activity (A549 Viability %) | Antimicrobial Activity |
|---|---|---|---|
| Compound 1 | C12H14N2O3 | 66% | Effective against MRSA |
| Compound 2 | C12H14N2O3 | 70% | Effective against E. coli |
| Compound 3 | C12H14N2O3 | 60% | Effective against K. pneumoniae |
Q & A
Q. What are the established synthetic routes for 1-{[(2-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione?
- Methodological Answer : The compound can be synthesized via:
- Route 1 : Reacting 2-methoxyaniline with dihydrofuran-2,5-dione in refluxing acetic acid (4 hours), followed by crystallization at room temperature to obtain high-purity crystals .
- Route 2 : Utilizing maleic anhydride as a precursor, followed by cyclization with substituted anilines and purification via chromatography (e.g., silica gel column) to isolate the product .
- Key Parameters : Solvent choice (polar vs. nonpolar), temperature control (80–120°C), and stoichiometric ratios are critical for yield optimization.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and crystal packing (e.g., C–H···O interactions in pyrrolidine-2,5-dione derivatives) .
- NMR spectroscopy : Confirms proton environments (e.g., methoxy group resonance at ~3.8 ppm, pyrrolidine ring protons at 2.5–3.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
Q. What key structural features influence its chemical reactivity?
- Methodological Answer :
- Electron-donating methoxy group : Enhances electrophilic substitution on the aromatic ring (e.g., para-directing effects) .
- Pyrrolidine-2,5-dione core : Participates in hydrogen bonding (amide protons) and stabilizes transition states during nucleophilic attacks .
- Steric hindrance : The methylene linker between the pyrrolidine and aniline moieties modulates accessibility to reactive sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) and analyze yield data using response surface methodology .
- Purification : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to resolve byproducts. Monitor purity via TLC and HPLC .
- Case Study : For analogous compounds, acetic acid reflux yielded >85% purity, while aprotic solvents (e.g., DMF) reduced side reactions .
Q. What approaches resolve contradictions between computational and experimental pharmacological data?
- Methodological Answer :
- Cross-validation : Compare computational docking (e.g., AutoDock Vina) with in vitro assays (e.g., MTT assays for cytotoxicity). Adjust force field parameters using experimental IC50 values .
- Structural analogs : Test derivatives (e.g., 3-[(4-methoxyphenyl)amino] analogs ) to isolate structure-activity relationships.
- Assay conditions : Vary cell lines (e.g., HeLa vs. MCF-7) and exposure times to assess context-dependent activity .
Q. What methodologies assess the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound at varying pH (1–13), temperatures (4–50°C), and light exposure. Monitor degradation via HPLC and quantify half-life .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed pyrrolidine ring or demethylated methoxy group) .
- Biological buffer stability : Test solubility and integrity in PBS or cell culture media for pharmacological applications .
Q. How to investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens to identify interacting proteins .
- Pharmacodynamic studies : Correlate plasma concentration (LC-MS/MS) with efficacy in animal models (e.g., tumor xenografts) .
- Metabolomic profiling : Track metabolite formation (e.g., Phase I/II metabolites) using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
